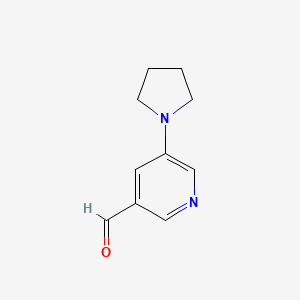

5-(Pyrrolidin-1-yl)nicotinaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-pyrrolidin-1-ylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c13-8-9-5-10(7-11-6-9)12-3-1-2-4-12/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWVWXSJFRUFSIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CN=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 5 Pyrrolidin 1 Yl Nicotinaldehyde

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of 5-(pyrrolidin-1-yl)nicotinaldehyde suggests two primary bond disconnections. The first is the carbon-nitrogen bond between the pyridine (B92270) ring and the pyrrolidine (B122466) moiety. This leads to a key precursor, a 5-halonicotinaldehyde (where the halogen is a good leaving group such as chlorine or fluorine), and pyrrolidine. This pathway relies on a nucleophilic aromatic substitution (SNAr) reaction.

A second disconnection strategy involves the formyl group on the pyridine ring. This points to a precursor such as 3-(pyrrolidin-1-yl)pyridine, which would require a formylation reaction to introduce the aldehyde functionality at the 3-position of the pyridine ring.

Based on these analyses, the key precursors for the synthesis of this compound are:

5-Halonicotinaldehydes (e.g., 5-chloronicotinaldehyde, 5-fluoronicotinaldehyde)

Pyrrolidine

3-(Pyrrolidin-1-yl)pyridine

The choice of precursors often depends on the commercial availability, cost, and the efficiency of the subsequent synthetic steps.

Multi-Step Synthetic Pathways to the Core Structure

The construction of this compound is typically achieved through a multi-step process that involves the careful introduction of the pyrrolidine ring and the aldehyde group.

Strategies for Pyrrolidine Moiety Introduction

The most common and direct method for introducing the pyrrolidine moiety is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is particularly effective on pyridine rings that are activated by electron-withdrawing groups and possess a suitable leaving group. The aldehyde group at the 3-position of the pyridine ring, being electron-withdrawing, facilitates this substitution at the 5-position.

The general reaction involves heating a 5-halonicotinaldehyde with pyrrolidine in a suitable solvent. The use of a base, such as potassium carbonate, is often employed to neutralize the hydrogen halide formed during the reaction, which can otherwise protonate the pyrrolidine, rendering it non-nucleophilic.

A discussion on a similar reaction, the synthesis of 4-pyrrolidinobenzaldehyde from 4-fluorobenzaldehyde (B137897) and pyrrolidine, highlights the importance of an acid scavenger (base) to drive the reaction to completion by preventing the protonation of the amine nucleophile. researchgate.net

Approaches for Aldehyde Functionalization

An alternative synthetic route involves the formylation of a pre-formed 3-(pyrrolidin-1-yl)pyridine. Several methods can be employed for the formylation of aromatic and heteroaromatic rings.

One classic method is the Vilsmeier-Haack reaction. chemrxiv.org This reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring. The pyrrolidine group at the 3-position of the pyridine ring is an electron-donating group, which activates the ring towards electrophilic substitution, making the Vilsmeier-Haack reaction a plausible approach.

Another potential method is the lithiation of 3-(pyrrolidin-1-yl)pyridine followed by quenching with a formylating agent like DMF. This approach, however, requires careful control of regioselectivity.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often optimized include:

Solvent: Aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are often used for SNAr reactions as they can solvate the charged intermediates.

Temperature: Higher temperatures are generally required to overcome the activation energy of the SNAr reaction on the pyridine ring.

Base: The choice and amount of base can significantly impact the reaction rate and yield. Inorganic bases like potassium carbonate or organic bases like triethylamine (B128534) are commonly used.

Reaction Time: The reaction is monitored until completion, which can range from a few hours to overnight.

Novel Synthetic Route Development and Green Chemistry Principles Applied to this compound

Research into novel synthetic routes often focuses on improving efficiency, reducing waste, and employing milder reaction conditions, in line with the principles of green chemistry. For the synthesis of this compound, potential green chemistry approaches could include:

Catalyst Use: Investigating the use of catalysts, such as copper or palladium complexes, could potentially lower the activation energy for the C-N bond formation, allowing for milder reaction conditions.

Solvent Selection: Exploring the use of greener solvents, such as water or ionic liquids, or even solvent-free conditions, would reduce the environmental impact of the synthesis.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a key principle of green chemistry.

While specific green chemistry applications for the synthesis of this particular compound are not widely reported, the general trends in organic synthesis point towards the development of more sustainable methodologies.

Purification Techniques and Methodological Considerations in Synthesis

After the synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and residual solvent. Standard purification techniques for organic compounds are employed:

Extraction: The reaction mixture is typically worked up by extraction with a suitable organic solvent to separate the product from inorganic salts and other water-soluble impurities.

Chromatography: Column chromatography is a common and effective method for purifying the final compound. A silica (B1680970) gel stationary phase is typically used with a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) as the mobile phase.

Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective final purification step.

The purity of the final compound is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). bldpharm.comambeed.com

Chemical Reactivity and Transformation of 5 Pyrrolidin 1 Yl Nicotinaldehyde

Electrophilic and Nucleophilic Reactions at the Aldehyde Moiety

The aldehyde functional group is a cornerstone of organic synthesis, characterized by an electrophilic carbonyl carbon and its susceptibility to both nucleophilic addition and oxidation/reduction reactions.

Condensation Reactions with Amines and Other Nucleophiles

The carbonyl carbon of the aldehyde in 5-(Pyrrolidin-1-yl)nicotinaldehyde is a prime site for nucleophilic attack. It readily undergoes condensation reactions with a variety of primary amines and other nucleophiles to form new carbon-nitrogen double bonds (imines or Schiff bases) and carbon-oxygen bonds.

These reactions are fundamental in the synthesis of more complex molecules. For instance, reaction with hydroxylamine (B1172632) yields the corresponding oxime. A closely related compound, (E)-2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde, has been shown to form its oxime derivative, indicating this is a feasible transformation for the target molecule as well sigmaaldrich.com. Similarly, condensation with various hydrazines can produce hydrazone derivatives, a transformation noted for the analogous 5-(Pyrimidin-2-yl)nicotinaldehyde [].

The general mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the imine. The electron-donating nature of the pyrrolidine (B122466) group at the 5-position of the pyridine (B92270) ring increases the electron density of the ring system, which may slightly modulate the reactivity of the aldehyde group compared to unsubstituted nicotinaldehyde.

A summary of potential condensation reactions is presented in Table 1.

Table 1: Potential Condensation Reactions of this compound

| Nucleophile | Product Type | Potential Application/Significance |

|---|---|---|

| Primary Amines (R-NH₂) | Imines (Schiff Bases) | Synthesis of ligands for coordination chemistry, intermediates for further reduction to secondary amines. |

| Hydroxylamine (NH₂OH) | Oximes | Precursors for rearrangements (e.g., Beckmann), analytical derivatives. sigmaaldrich.com |

| Hydrazines (R-NHNH₂) | Hydrazones | Building blocks for heterocyclic synthesis (e.g., pyrazoles), bioactive compound synthesis. |

Oxidation and Reduction Pathways of the Aldehyde Group

The aldehyde group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Treatment of this compound with common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O) is expected to yield 5-(Pyrrolidin-1-yl)nicotinic acid . This transformation converts the aldehyde into a carboxylic acid, a versatile functional group for amide bond formation and other derivatizations.

Reduction: Conversely, the aldehyde can be reduced to the corresponding primary alcohol, (5-(Pyrrolidin-1-yl)pyridin-3-yl)methanol . This is typically achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Studies on similar structures, such as 5-(pyrimidin-2-yl)nicotinaldehyde, have shown that over-reduction to the methanol (B129727) derivative can occur, confirming the susceptibility of the aldehyde group to this pathway []. This reduction is a key step in producing flexible linkers or modifying the electronic properties of the parent molecule.

Reactions Involving the Pyrrolidine Ring System

The saturated N-heterocyclic pyrrolidine ring offers sites for chemical modification, primarily at the nitrogen atom, but also through reactions that involve the cleavage of the ring itself.

Transformations at the Nitrogen Atom

The nitrogen atom of the pyrrolidine ring is a tertiary amine. As such, it retains its basic character and can be protonated by acids to form a pyridinium (B92312) salt. It can also act as a nucleophile, participating in reactions such as alkylation. For example, reaction with an alkyl halide (R-X) would lead to the formation of a quaternary ammonium (B1175870) salt, placing a positive charge on the pyrrolidine nitrogen.

Furthermore, palladium-catalyzed reactions, such as carboamination, have been successfully applied to N-aryl pyrrolidines. nih.govnih.gov While the pyrrolidine in the target molecule is attached to an N-heteroaryl pyridine ring, similar reactivity could be anticipated, allowing for complex carbon-carbon and carbon-nitrogen bond formations under catalytic conditions. nih.govnih.gov

Ring-Opening and Rearrangement Studies

While the pyrrolidine ring is a stable, unstrained five-membered ring, ring-opening reactions can be induced under specific conditions. researchgate.net Research on N-alkyl pyrrolidines has demonstrated that they can undergo selective ring-opening when treated with chloroformates, yielding 4-chlorobutyl carbamate (B1207046) derivatives. acs.org The feasibility of this reaction is highly dependent on the nature of the substituent on the nitrogen atom. acs.org Applying this to this compound could potentially lead to a 1,4-bifunctionalized acyclic product, though the electronic influence of the N-pyridinyl group would be a critical factor.

Modern synthetic methods have also explored the "skeletal remodeling" of pyrrolidines, using various catalytic systems to cleave C-N bonds and reconstruct the molecular framework. researchgate.net Such deconstructive functionalization strategies could transform the pyrrolidine ring into other cyclic or acyclic amine structures.

Table 2: Potential Ring-Opening Reactions of the Pyrrolidine Moiety

| Reagent(s) | Product Type | Reaction Conditions | Reference for Analogy |

|---|---|---|---|

| Isopropyl Chloroformate | 4-Chlorobutyl carbamate derivative | Dependent on N-substituent, solvent, and concentration | acs.org |

| Silylium-based Catalysts | Acyclic amines | Silylium-induced C-N bond cleavage | researchgate.net |

Reactivity of the Pyridine Core in this compound

The reactivity of the pyridine ring is heavily influenced by its substituents. In this molecule, the ring is substituted with an electron-donating pyrrolidinyl group and an electron-withdrawing aldehyde group.

The pyridine nitrogen itself makes the ring electron-deficient compared to benzene (B151609), generally deactivating it towards electrophilic aromatic substitution (SEAr). uoanbar.edu.iqvaia.com However, the substituents play a crucial competing role.

Pyrrolidinyl Group (-NC₄H₈): As an amino substituent, this is a powerful activating group that donates electron density to the ring through resonance. It directs incoming electrophiles to the ortho (positions 4 and 6) and para (position 2) positions relative to itself.

Aldehyde Group (-CHO): This is a deactivating group that withdraws electron density from the ring, making SEAr more difficult. It acts as a meta-director.

In this compound, the activating pyrrolidinyl group at C-5 and the deactivating aldehyde group at C-3 create a complex reactivity map. The potent activating effect of the amino group is expected to dominate, making the ring more susceptible to electrophilic attack than unsubstituted pyridine. The positions most activated by the pyrrolidinyl group are C-2, C-4, and C-6. The aldehyde group deactivates these same positions. The net effect will determine the regioselectivity of reactions like nitration or halogenation, which would likely require carefully optimized conditions to achieve selective substitution.

Conversely, the electron-deficient nature of the pyridine ring, enhanced by the aldehyde, makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly if a good leaving group were present on the ring.

Recent research has also shown that the pyridine ring itself can undergo skeletal rearrangement. Photo-promoted ring contraction of pyridines using reagents like silylborane can lead to the formation of highly functionalized pyrrolidine derivatives. osaka-u.ac.jpnih.gov This represents a profound transformation of the pyridine core into a different heterocyclic system. osaka-u.ac.jpnih.gov

Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally less favorable than on benzene due to the electron-withdrawing nature of the nitrogen heteroatom, which deactivates the ring towards attack by electrophiles. researchgate.net The reaction is further complicated if the reaction conditions are acidic, as protonation of the ring nitrogen creates a pyridinium cation, leading to even greater deactivation. nih.gov

However, the reactivity of the this compound ring is significantly modulated by its substituents. The pyrrolidin-1-yl group at the C5 position is a powerful activating group. As an amino substituent, it donates electron density to the aromatic system through resonance, stabilizing the cationic intermediate (the sigma complex or arenium ion) formed during electrophilic attack. researchgate.net This activating effect preferentially directs incoming electrophiles to the positions ortho and para to the amino group. nih.govnih.gov

Conversely, the nicotinaldehyde group at C3 is a deactivating group, withdrawing electron density from the ring via both inductive and resonance effects. This deactivation is most pronounced at the ortho and para positions relative to the aldehyde, thus directing incoming electrophiles to the meta position.

In this compound, these effects are in opposition. The potential sites for electrophilic attack are C2, C4, and C6.

C4-position: This position is ortho to the activating pyrrolidinyl group and meta to the deactivating aldehyde group. The strong activating effect of the amino group is expected to dominate, making C4 the most probable site for electrophilic substitution.

C6-position: This position is also ortho to the activating pyrrolidinyl group but is adjacent to the ring nitrogen, which is an electron-deficient site.

C2-position: This position is para to the activating pyrrolidinyl group but ortho to the deactivating aldehyde group and adjacent to the ring nitrogen.

Therefore, electrophilic attack is most likely to occur at the C4 position, driven by the powerful electron-donating capacity of the pyrrolidinyl substituent. Standard electrophilic reactions like nitration, halogenation, and sulfonation would be expected to yield the 4-substituted product, although potentially requiring carefully controlled conditions to avoid side reactions or deactivation from acidic reagents. youtube.com

Nucleophilic Aromatic Substitution Considerations

The pyridine ring is inherently electron-deficient and thus more susceptible to nucleophilic aromatic substitution (SNAr) than benzene, particularly at the C2, C4, and C6 positions. libretexts.orgnih.gov This reaction typically proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex, although concerted mechanisms have also been identified. libretexts.orgnih.gov The viability of SNAr reactions depends on the presence of a good leaving group and sufficient activation by electron-withdrawing groups. libretexts.org

In the case of this compound, the molecule does not possess a conventional leaving group like a halide. However, nucleophilic substitution of hydrogen (SNArH) is a possible pathway, though it generally requires strong nucleophiles and oxidizing conditions. The electron-withdrawing aldehyde group at C3 activates the ring towards nucleophilic attack, particularly at the C2, C4, and C6 positions. The electron-donating pyrrolidinyl group at C5 would generally disfavor nucleophilic attack.

The most likely positions for nucleophilic attack are C2 and C6, as they are activated by both the ring nitrogen and the C3-aldehyde group. The C4 position is less likely to be attacked due to the deactivating (electron-donating) effect of the adjacent C5-pyrrolidinyl group. Reactions with strong nucleophiles like organometallic reagents or amides could potentially lead to substitution at the C2 or C6 positions.

Derivatization for Advanced Functionalization and Scaffold Generation

The aldehyde functional group is the primary site for the derivatization of this compound, serving as a versatile handle for constructing more complex molecular architectures. A wide array of standard carbonyl group transformations can be applied to generate diverse scaffolds.

One of the most common derivatization methods is condensation with primary amines (or related reagents of the Y-NH₂ type) to form imines (Schiff bases). This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of a C=N double bond with the elimination of water. Such reactions are foundational for building larger, more complex heterocyclic systems. For example, condensation with hydrazines can yield hydrazones, which are themselves useful intermediates.

The aldehyde can also be readily reduced to a primary alcohol, 5-(pyrrolidin-1-yl)pyridin-3-yl)methanol, using common reducing agents like sodium borohydride. This transformation converts the electron-withdrawing aldehyde into a more neutral hydroxymethyl group, which can be used for further functionalization, for instance, through esterification or etherification. Conversely, oxidation of the aldehyde yields 5-(pyrrolidin-1-yl)nicotinic acid, introducing a carboxylic acid functionality that is valuable for amide bond formation and other coupling reactions.

The entire this compound molecule can act as a building block for creating novel heterocyclic scaffolds. Multi-component reactions, where the aldehyde reacts with other reagents in a single pot, can lead to the rapid assembly of complex structures. For instance, reactions involving 5-aminopyrazole derivatives with various aldehydes have been used to construct fused pyrazolopyridine systems. By analogy, this compound could be employed in similar synthetic strategies to generate novel fused pyridine derivatives with potential applications in medicinal chemistry and materials science.

The following table summarizes potential derivatization reactions of the aldehyde group:

| Reaction Type | Reagent(s) | Product Functional Group |

| Reductive Amination | Amine (R-NH₂), Reducing Agent (e.g., NaBH₃CN) | Secondary Amine |

| Imine Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) |

| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime |

| Hydrazone Formation | Hydrazine (N₂H₄) or substituted hydrazines | Hydrazone |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Alkene |

| Reduction | Sodium Borohydride (NaBH₄) or LiAlH₄ | Primary Alcohol |

| Oxidation | Potassium Permanganate (KMnO₄) or Ag₂O | Carboxylic Acid |

These derivatization pathways highlight the utility of this compound as a versatile scaffold for generating a library of functionally diverse molecules.

Spectroscopic Characterization Methodologies for Structural Elucidation of 5 Pyrrolidin 1 Yl Nicotinaldehyde

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For 5-(Pyrrolidin-1-yl)nicotinaldehyde, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of its molecular structure.

Based on established chemical shift principles and data from analogous structures, a predicted assignment for the ¹H and ¹³C NMR spectra is presented below. These predictions form the basis for interpreting the connectivity data from 2D NMR experiments.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Number | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| 2 | 8.3 - 8.5 | 150 - 152 |

| 4 | 7.8 - 8.0 | 145 - 147 |

| 6 | 6.5 - 6.7 | 106 - 108 |

| 7 (CHO) | 9.8 - 10.0 | 190 - 192 |

| 8, 8' (Pyrrolidine) | 3.3 - 3.5 | 47 - 49 |

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H spin-spin couplings, identifying protons that are typically two or three bonds apart. For this compound, COSY spectra would be expected to show:

A correlation between the proton at position 4 (H-4) and the proton at position 6 (H-6) of the pyridine (B92270) ring, confirming their ortho-relationship.

Strong correlations within the pyrrolidine (B122466) ring, specifically between the protons on C-8/8' and C-9/9', establishing the four-carbon chain of the saturated ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). scribd.com An HSQC spectrum is essential for assigning the carbon signals based on the more easily interpreted proton spectrum. Key expected correlations would link H-2 to C-2, H-4 to C-4, H-6 to C-6, the aldehyde proton to C-7, and the pyrrolidine protons to their respective carbons (H-8/8' to C-8/8' and H-9/9' to C-9/9'). researchgate.netnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information on longer-range couplings (typically two or three bonds) between protons and carbons. sdsu.edu This is particularly powerful for identifying quaternary carbons and piecing together different fragments of the molecule. For this compound, critical HMBC correlations would include:

The aldehyde proton (H-7) correlating to the pyridine ring carbons C-3 and C-4.

The pyrrolidine protons on C-8/8' correlating to the pyridine ring carbons C-5 and C-6.

The pyridine proton H-4 correlating to carbons C-2, C-3, C-5, and C-6, confirming the ring structure.

Together, these 2D NMR techniques provide a comprehensive and unambiguous map of the molecular connectivity of this compound. youtube.com

While solution-state NMR describes the molecule in an isotropic environment, solid-state NMR (ssNMR) provides insight into its structure and dynamics in the solid phase. For pyridine derivatives, ¹⁵N ssNMR is particularly informative, as the chemical shift is sensitive to the local environment, including hydrogen bonding, protonation state, and intermolecular interactions. nih.gov Although specific ssNMR data for this compound is not available in the literature, this technique could be employed to study its crystal packing, identify different polymorphs, and analyze interactions between molecules in the crystalline lattice.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound by measuring its mass-to-charge ratio with extremely high accuracy. researcher.lifenih.gov This allows for the calculation of an exact mass, which can then be matched to a unique elemental composition.

For this compound, the elemental composition is confirmed to be C₁₀H₁₂N₂O. chemscene.com HRMS analysis would measure the mass of the protonated molecule, [M+H]⁺, and the resulting data would be compared against the theoretical exact mass. An error of less than 5 parts per million (ppm) between the measured and calculated mass provides strong evidence for the proposed formula.

HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂N₂O |

| Molecular Weight (Nominal) | 176.22 g/mol |

| Theoretical Exact Mass [M] | 176.09496 Da |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that probe the functional groups within a molecule. encyclopedia.pub Specific bonds absorb energy at characteristic frequencies, providing a molecular "fingerprint". nih.govnih.gov

For this compound, the spectra would be dominated by vibrations from the aldehyde, the substituted pyridine ring, and the pyrrolidine moiety. Based on data from nicotinaldehyde and other related structures, the following key vibrational modes can be predicted. researchgate.net

Predicted Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Expected IR Frequency | Expected Raman Frequency | Functional Group |

|---|---|---|---|

| C-H Stretch (Aromatic) | 3100 - 3000 | 3100 - 3000 | Pyridine Ring |

| C-H Stretch (Aliphatic) | 2980 - 2850 | 2980 - 2850 | Pyrrolidine Ring |

| C-H Stretch (Aldehyde) | 2850 - 2800, 2750 - 2700 | 2850 - 2800, 2750 - 2700 | Aldehyde |

| C=O Stretch | 1710 - 1690 (Strong) | 1710 - 1690 (Weak) | Aldehyde |

| C=C, C=N Ring Stretch | 1600 - 1450 (Multiple bands) | 1600 - 1450 (Strong) | Pyridine Ring |

| C-N Stretch | 1350 - 1250 | 1350 - 1250 | Pyrrolidine-Pyridine |

The strong carbonyl (C=O) stretching band in the IR spectrum is a definitive indicator of the aldehyde group. The various C=C and C=N stretching modes confirm the presence of the aromatic pyridine ring, while aliphatic C-H stretching bands verify the pyrrolidine ring. Raman spectroscopy is particularly useful for observing the symmetric ring breathing modes of the pyridine ring, which are often weak in the IR spectrum.

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov By diffracting X-rays off a single crystal, it is possible to generate an electron density map from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. This technique provides an unambiguous determination of the molecule's absolute stereochemistry and preferred conformation in the crystalline form. thieme-connect.de

Currently, the crystal structure of this compound has not been deposited in public databases. However, analysis of a structurally similar compound, 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, reveals that the pyrrolidine ring is not coplanar with the pyridine ring, adopting a twisted conformation to minimize steric hindrance. researchgate.net It is highly probable that this compound would adopt a similar non-planar conformation. A definitive analysis awaits the successful crystallization and X-ray diffraction analysis of the title compound.

Computational Chemistry and Theoretical Investigations of 5 Pyrrolidin 1 Yl Nicotinaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as energies, electron densities, and orbital distributions.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. researchgate.net

For 5-(Pyrrolidin-1-yl)nicotinaldehyde, DFT calculations would reveal the spatial distribution of the HOMO and LUMO. The HOMO is expected to be localized primarily on the electron-rich pyrrolidine (B122466) ring and the nitrogen atom of the pyridine (B92270) ring, reflecting their electron-donating nature. Conversely, the LUMO is anticipated to be concentrated on the electron-withdrawing formyl group and the pyridine ring. A smaller HOMO-LUMO gap would suggest higher reactivity. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO-1 | -7.12 |

| HOMO | -6.25 |

| LUMO | -2.10 |

| LUMO+1 | -1.54 |

| HOMO-LUMO Gap | 4.15 |

Note: The data in this table is illustrative and based on typical values for similar organic molecules.

Electrostatic Potential Surface (EPS) maps, also known as molecular electrostatic potential (MEP) maps, illustrate the charge distribution of a molecule three-dimensionally. libretexts.org These maps are invaluable for predicting how molecules will interact with one another. libretexts.org Red regions on an EPS map indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential (electron-poor) and are prone to nucleophilic attack. bhu.ac.inresearchgate.net

In the case of this compound, an EPS map would likely show a region of high negative potential around the oxygen atom of the formyl group and the nitrogen of the pyridine ring. Conversely, the hydrogen atom of the formyl group and the protons on the pyrrolidine ring would exhibit a positive potential. researchgate.net This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. proteopedia.org

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static but exists as an ensemble of different conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. nih.gov Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, offering insights into its flexibility and conformational landscape. nih.govmdpi.com

For this compound, conformational analysis would focus on the rotation around the single bond connecting the pyrrolidine ring to the pyridine ring and the bond connecting the formyl group to the pyridine ring. MD simulations could be employed to explore the accessible conformational space of the molecule in a solvent, providing a more realistic representation of its behavior. arxiv.org These simulations track the positions and velocities of atoms over time, governed by a force field. nih.gov The stability of different conformations can be assessed by monitoring parameters like the root-mean-square deviation (RMSD) of atomic positions. semanticscholar.org

Table 2: Hypothetical Relative Energies of Key Conformations of this compound

| Conformation | Dihedral Angle (Pyrrolidine-Pyridine) | Dihedral Angle (Formyl-Pyridine) | Relative Energy (kcal/mol) |

| Global Minimum | 30° | 0° | 0.00 |

| Local Minimum 1 | 150° | 0° | 1.25 |

| Local Minimum 2 | 30° | 180° | 2.50 |

| Transition State | 90° | 0° | 5.80 |

Note: The data in this table is for illustrative purposes.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the entire reaction pathway. This allows for the determination of activation energies and the identification of the most favorable reaction route.

For this compound, a key reaction to study would be its behavior in nucleophilic addition reactions at the formyl group. Computational modeling could be used to simulate the attack of a nucleophile, mapping the potential energy surface to locate the transition state structure. This would provide valuable information on the reactivity of the aldehyde functional group in this specific molecular context.

QSAR (Quantitative Structure-Activity Relationship) Studies in a Theoretical Context

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.netnih.gov In a theoretical context, QSAR studies can be performed using computationally derived molecular descriptors. jmaterenvironsci.com These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). researchgate.net

A hypothetical QSAR study on a series of this compound derivatives could be used to predict their potential biological activity, for instance, as enzyme inhibitors. nih.gov By calculating a range of molecular descriptors for each derivative and correlating them with their (hypothetical or experimentally determined) activity, a predictive model could be developed. mdpi.com This approach can guide the design of new compounds with enhanced activity.

Table 3: Example of Molecular Descriptors for a Hypothetical QSAR Study

| Derivative | LogP | Molecular Weight | Dipole Moment (Debye) | Predicted Activity (IC50, µM) |

| Parent Compound | 2.1 | 190.23 | 3.5 | 15.2 |

| 2'-Methylpyrrolidine | 2.5 | 204.26 | 3.7 | 12.8 |

| 4-Fluoropyridine | 2.2 | 208.22 | 4.1 | 10.5 |

| 2'-Oxopyrrolidine | 1.5 | 204.23 | 5.2 | 25.1 |

Note: The data in this table is for illustrative purposes.

In Silico Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, which can aid in the characterization of a molecule. For this compound, these predictions can be compared with experimental spectra to confirm its structure.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). These calculations provide theoretical spectra that can be compared to experimental data.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. The resulting theoretical IR spectrum can help in the assignment of experimental vibrational bands.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. This can provide insight into the electronic structure and chromophores within the molecule.

Table 4: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (Formyl H) | 9.8 ppm |

| ¹³C NMR | Chemical Shift (Carbonyl C) | 192.5 ppm |

| IR | Vibrational Frequency (C=O stretch) | 1705 cm⁻¹ |

| UV-Vis | λmax | 285 nm |

Note: The data in this table is for illustrative purposes.

Exploration of Research Applications and Advanced Materials Science for 5 Pyrrolidin 1 Yl Nicotinaldehyde

Role as a Building Block in Complex Organic Synthesis

The inherent structural features of 5-(Pyrrolidin-1-yl)nicotinaldehyde suggest its potential as a versatile building block in organic synthesis. The aldehyde functional group serves as a reactive handle for a wide array of chemical transformations, including condensations, oxidations, reductions, and multicomponent reactions. The electron-donating pyrrolidine (B122466) ring can influence the reactivity of the pyridine (B92270) system, potentially directing synthetic outcomes.

Precursor for Advanced Ligands and Organocatalysts

The pyrrolidine and pyridine nitrogen atoms present in the structure are classical coordinating sites for metal ions, suggesting that this compound could serve as a precursor for the synthesis of novel ligands for catalysis or coordination chemistry. Modification of the aldehyde group could lead to the formation of Schiff bases, imines, or other functionalities that can enhance coordination capabilities.

Furthermore, the chiral potential of the pyrrolidine ring, a privileged scaffold in asymmetric catalysis, hints at the possibility of developing organocatalysts derived from this compound. However, at present, there are no published studies that have synthesized or tested ligands or organocatalysts specifically derived from this compound.

Scaffolds for Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools for the efficient synthesis of complex molecules in a single step. Aldehydes are common components in many MCRs, such as the Mannich, Ugi, and Hantzsch reactions. Theoretically, this compound could participate in such reactions to generate diverse molecular scaffolds with potential applications in medicinal chemistry and materials science. Nevertheless, a review of the current literature does not yield any specific examples of its use in this capacity.

Applications in Supramolecular Chemistry

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The aromatic pyridine ring and the potential for hydrogen bonding via the aldehyde or its derivatives suggest that this compound could be a candidate for studies in molecular recognition and self-assembly.

Host-Guest Interactions

The pyridine ring could engage in π-π stacking interactions, while the nitrogen and oxygen atoms could act as hydrogen bond acceptors. These features are essential for forming host-guest complexes. However, there is no available research that has investigated the ability of this compound or its derivatives to act as either a host or a guest molecule in such systems.

Self-Assembly Studies

Molecules with defined shapes and intermolecular interaction sites can self-assemble into larger, ordered structures. While the structure of this compound possesses features that could drive self-assembly, no studies have been published that explore this possibility.

Integration into Polymer Chemistry and Materials Science

The functional aldehyde group of this compound provides a potential point of attachment to polymer backbones or for the creation of functionalized materials. This could impart specific properties, such as metal-binding capabilities or altered electronic characteristics, to the resulting polymers. However, the scientific literature currently lacks any reports on the incorporation of this specific compound into polymeric structures or its use in the development of new materials.

Monomer for Functional Polymers

The bifunctional nature of this compound, possessing both a polymerizable aldehyde group and a functional pyrrolidinyl moiety, positions it as a compelling candidate for the synthesis of advanced functional polymers. The aldehyde group can participate in various polymerization reactions, such as condensation polymerization with appropriate co-monomers, to form the polymer backbone. The pyrrolidinyl group, meanwhile, can be integrated as a pendant functional group, imparting specific properties to the resulting macromolecule.

One of the most promising avenues for this compound is in the construction of Covalent Organic Frameworks (COFs) . COFs are a class of crystalline porous polymers with well-defined structures and high surface areas. The aldehyde functionality of this compound makes it a suitable building block for the imine-based condensation reactions that are commonly employed in COF synthesis. By reacting with multi-amine linkers, it can form highly ordered, porous networks. The incorporation of the pyrrolidinyl group into the COF structure could introduce basic sites, potentially enhancing catalytic activity or selective gas adsorption.

Table 1: Potential Polymerization Reactions and Resulting Functional Polymers

| Polymerization Type | Co-monomer Type | Potential Polymer Class | Key Functional Group | Potential Applications |

|---|---|---|---|---|

| Condensation Polymerization | Diamines, Hydrazines | Polyimines, Polyhydrazones | Pyrrolidinyl group | Catalysis, Gas Separation, Porous Materials |

While specific experimental data on the polymerization of this compound is not yet prevalent in published literature, the established principles of polymer chemistry provide a strong theoretical basis for its utility as a versatile monomer.

Photoactive or Optoelectronic Material Precursors

The electronic structure of this compound, characterized by the electron-donating pyrrolidinyl group and the electron-withdrawing aldehyde group attached to the π-deficient pyridine ring, suggests inherent photoactive and optoelectronic properties. This donor-π-acceptor (D-π-A) architecture is a common design motif for organic molecules with interesting optical and electronic behaviors, including fluorescence and non-linear optical (NLO) activity.

Theoretical studies on similar pyridine-aldehyde derivatives suggest that the intramolecular charge transfer (ICT) from the donor (pyrrolidinyl) to the acceptor (aldehyde) upon photoexcitation could lead to significant changes in the dipole moment and result in observable photophysical phenomena. The extent of this charge transfer, and consequently the optical properties, could be tuned by modifying the electronic nature of the substituents.

Table 2: Predicted Photophysical and Optoelectronic Properties

| Property | Theoretical Basis | Potential Application |

|---|---|---|

| Fluorescence | Intramolecular Charge Transfer (ICT) | Organic Light-Emitting Diodes (OLEDs), Fluorescent Probes |

| Non-linear Optical (NLO) Activity | Asymmetric charge distribution (D-π-A) | Optical Switching, Frequency Conversion |

Further computational and experimental investigations are necessary to fully elucidate the photoactive and optoelectronic potential of this compound and its derivatives. Synthesis of materials incorporating this moiety could lead to the development of novel organic electronic devices.

Exploration in Chemo- and Biosensor Development (Theoretical and Design Aspects)

The structural features of this compound make it an attractive scaffold for the theoretical design of novel chemo- and biosensors. The pyridine nitrogen and the aldehyde oxygen can act as potential binding sites for metal ions or other analytes. The pyrrolidinyl group can modulate the electron density of the pyridine ring, thereby influencing the binding affinity and selectivity.

The design of a chemosensor based on this molecule could involve the principle of chelation-enhanced fluorescence (CHEF) . In its unbound state, the molecule might exhibit weak fluorescence due to photoinduced electron transfer (PET) or other quenching mechanisms. Upon binding to a specific analyte, the conformational and electronic properties of the molecule could be altered, leading to a significant enhancement in fluorescence intensity.

From a theoretical standpoint, computational modeling, such as Density Functional Theory (DFT), can be employed to predict the binding energies and geometries of this compound with various analytes. These calculations can help in identifying the most promising candidates for detection and guide the rational design of more selective and sensitive sensors.

For biosensor applications, the aldehyde group offers a convenient handle for bioconjugation. It can be reacted with amino groups of biomolecules, such as proteins or DNA, to covalently attach the sensing moiety to a biological recognition element. This would enable the development of highly specific biosensors for a wide range of biological targets.

Table 3: Theoretical Design Aspects for Sensor Applications

| Sensor Type | Design Principle | Target Analyte (Theoretical) | Detection Mechanism |

|---|---|---|---|

| Chemosensor | Chelation-Enhanced Fluorescence (CHEF) | Metal Ions (e.g., Zn²⁺, Cu²⁺) | Change in fluorescence upon binding |

While experimental realization of sensors based on this compound is yet to be reported, the theoretical and design considerations strongly suggest its potential as a versatile platform for the development of next-generation sensing technologies.

Future Perspectives and Emerging Research Directions for 5 Pyrrolidin 1 Yl Nicotinaldehyde

Synergistic Approaches in Organic and Computational Chemistry

The integration of computational chemistry with experimental organic synthesis offers a powerful paradigm for accelerating the discovery and optimization of new reactions and molecules. For 5-(pyrrolidin-1-yl)nicotinaldehyde, a synergistic approach combining theoretical calculations, such as Density Functional Theory (DFT), with laboratory experiments is a key future direction. DFT studies can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the molecule, guiding the rational design of new synthetic methodologies. acs.orgresearchgate.netnih.gov

For instance, computational modeling can predict the most likely sites for electrophilic or nucleophilic attack, elucidate reaction mechanisms, and calculate the transition states of potential reactions. acs.org This predictive power can save significant experimental time and resources by focusing efforts on the most promising reaction pathways. A synergistic experimental-theoretical approach has been successfully applied to the synthesis of other functionalized pyridine (B92270) derivatives, demonstrating the potential of this strategy. researchgate.netresearchgate.net The application of such combined studies to this compound could unlock new transformations and applications.

Development of Asymmetric Syntheses Utilizing the Compound

The development of asymmetric syntheses to produce enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. This compound, with its chiral potential upon modification, is a prime candidate for the development of novel asymmetric synthetic methods. Future research will likely focus on two main strategies: using the compound as a substrate in catalytic asymmetric reactions and incorporating it into new chiral ligands or organocatalysts.

Chiral pyridine-derived ligands have proven to be highly effective in a variety of asymmetric catalytic reactions. acs.org The pyrrolidine (B122466) and aldehyde functionalities of this compound provide convenient handles for its incorporation into new chiral ligand scaffolds. Furthermore, chiral pyridine N-oxides have emerged as powerful organocatalysts for acylative dynamic kinetic resolution. acs.org The transformation of this compound into a chiral N-oxide could open up new avenues in organocatalysis. The asymmetric allylation of aldehydes using chiral pyridine bis(diphenyloxazoline)-indium complexes also highlights the potential for developing enantioselective transformations involving the aldehyde group of the title compound. eurekaselect.combenthamdirect.com

| Catalyst/Ligand Type | Potential Asymmetric Reaction | Expected Outcome |

| Chiral Pyridine-Derived Ligands | Transition metal-catalyzed cross-coupling | Enantioselective C-C and C-N bond formation |

| Chiral Pyridine N-Oxides | Acylative dynamic kinetic resolution | Access to chiral esters and amides |

| Chiral Indium Complexes | Asymmetric allylation of the aldehyde | Synthesis of chiral homoallylic alcohols |

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of flow chemistry and automated synthesis platforms is revolutionizing the way chemical synthesis is performed, offering advantages in terms of safety, efficiency, and scalability. youtube.comyoutube.com The integration of this compound into these modern synthetic workflows is a significant future research direction.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved selectivity, and safer handling of reactive intermediates. youtube.comyoutube.com The synthesis of functionalized pyridines and other heterocycles has already been successfully demonstrated using flow reactors. researchgate.netacs.org Applying these techniques to reactions involving this compound could enable the development of more efficient and scalable synthetic routes.

Automated synthesis platforms, which can perform multiple reaction steps and purifications without manual intervention, are invaluable for the rapid generation of compound libraries for drug discovery and materials science. merckmillipore.comresearchgate.netchemrxiv.orgchemrxiv.org The aldehyde functionality of this compound makes it an ideal building block for automated library synthesis, for example, through reductive amination or other aldehyde-based multicomponent reactions. merckmillipore.comresearchgate.net

Exploration of Novel Reactivity Patterns and Transformation Pathways

The unique electronic properties of this compound, an electron-rich pyridine derivative, suggest that it may exhibit novel reactivity patterns. The pyrrolidine substituent acts as an electron-donating group, increasing the electron density of the pyridine ring and potentially altering its reactivity compared to unsubstituted or electron-deficient pyridines. uobabylon.edu.iq

Future research will likely focus on exploring new transformation pathways that take advantage of this electronic character. For example, the increased nucleophilicity of the pyridine ring could facilitate novel electrophilic aromatic substitution reactions under milder conditions than typically required for pyridines. pearson.com Furthermore, the development of new C-H functionalization strategies for electron-rich pyridines is an active area of research that could be applied to this compound to enable the direct introduction of new functional groups at various positions on the pyridine ring. nih.gov The exploration of novel cyclization reactions involving both the pyrrolidine and aldehyde moieties could also lead to the synthesis of new and complex heterocyclic scaffolds.

Broadening the Scope of Structural Modifications and Analog Development

The development of new structural analogs of this compound is a crucial avenue for future research, particularly for applications in medicinal chemistry and materials science. By systematically modifying the core structure, researchers can fine-tune the compound's properties to optimize its activity for a specific purpose.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : Confirm aldehyde proton (¹H: δ ~10.0 ppm) and pyrrolidine ring protons (¹H: δ 1.8–3.5 ppm; ¹³C: δ 45–60 ppm for N-CH₂ groups) .

- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peak (m/z ~190–206) and fragmentation patterns .

- FT-IR : Identify aldehyde C=O stretch (~1700 cm⁻¹) and pyrrolidine N-H bending (~1500 cm⁻¹) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .

How does the pyrrolidine substituent influence the stability of this compound under varying pH conditions?

Advanced Research Focus

The pyrrolidine ring enhances stability in neutral to slightly acidic conditions (pH 4–7) due to its electron-donating effects, which protect the aldehyde group from nucleophilic attack. However, under strong acids (pH < 3) or bases (pH > 10), degradation occurs via:

- Acidic Conditions : Aldehyde protonation leading to iminium ion formation .

- Basic Conditions : Aldehyde oxidation to carboxylic acid derivatives .

Experimental Design : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring (retention time shifts indicate degradation) .

What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Advanced Research Focus

Discrepancies in bioactivity (e.g., receptor binding vs. cytotoxicity) may arise from:

- Stereochemical Variability : Chiral centers in pyrrolidine affecting binding pocket interactions. Use enantioselective synthesis and chiral HPLC to isolate active isomers .

- Impurity Profiles : Trace solvents (e.g., DMF) or byproducts (e.g., oxidized aldehydes) can skew assays. Validate purity via LC-MS and include negative controls in bioassays .

Case Study : Compare IC₅₀ values across studies using standardized assay conditions (e.g., fixed ATP concentrations in kinase assays) .

How can computational modeling guide the design of this compound-based inhibitors?

Q. Advanced Research Focus

- Docking Studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., nicotinic acetylcholine receptors). Prioritize derivatives with ΔG < −8 kcal/mol .

- QSAR Analysis : Correlate substituent electronic effects (Hammett σ values) with inhibitory potency. For example, electron-withdrawing groups at the pyridine 2-position enhance receptor affinity .

Validation : Synthesize top-ranked virtual hits and validate via SPR (surface plasmon resonance) for binding kinetics .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Basic Research Focus

- Reaction Exotherms : Control temperature during pyrrolidine addition using jacketed reactors to prevent runaway reactions .

- Solvent Recovery : Implement distillation systems to recycle high-boiling solvents (e.g., DMF or DMSO) .

- Regulatory Compliance : Ensure intermediates meet ICH Q3A/B guidelines for residual solvents (e.g., <500 ppm for Class 3 solvents) .

How do structural modifications at the pyridine ring affect the reactivity of this compound?

Q. Advanced Research Focus

- Electron-Donating Groups (e.g., methoxy) : Reduce aldehyde electrophilicity, slowing Schiff base formation but improving stability .

- Electron-Withdrawing Groups (e.g., fluoro) : Enhance reactivity in nucleophilic additions (e.g., with amines or hydrazines) .

Methodology : Compare reaction rates via kinetic studies (UV-Vis monitoring at λ = 270–300 nm for aldehyde consumption) .

What are the best practices for storing this compound to prevent degradation?

Q. Basic Research Focus

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.